1,3-Benzodioxole-4-carbonylchloride
Overview
Description
1,3-Benzodioxole-4-carbonylchloride is a chemical compound that is derived from 1,3-benzodioxole, which is an important intermediate in medicinal chemistry. The core structure of 1,3-benzodioxole consists of a benzene ring fused with a 1,4-dioxane ring. This moiety is present in various compounds with diverse biological activities, including antitumor properties.
Synthesis Analysis
The synthesis of 1,3-benzodioxole has been achieved through different methods. One approach involves the cyclization of catechol with dichloromethane, yielding a 57.2% overall process yield . Another method reported the synthesis without a catalyst in a high-pressure reaction kettle, optimizing conditions such as solvent, acid binder, temperature, and reactant molar ratios to achieve a 75% yield . A novel synthesis method has also been proposed, using dichloromethane and catechol with condensation to remove water from the reaction system, achieving optimal conditions at a temperature of 110-115°C and a reaction time of 2-3 hours .
Molecular Structure Analysis
The molecular structure of 1,3-benzodioxole synthesized in these studies was characterized using infrared spectroscopy (IR) and nuclear magnetic resonance (^1H NMR) . These techniques confirmed the structure of the synthesized compound and helped to identify the main byproducts, such as cyclic ethers .
Chemical Reactions Analysis
1,3-Benzodioxole undergoes various chemical reactions, including its metabolism to carbon monoxide through cytochrome P-450-catalyzed oxidation. The methylenic carbon of the 1,3-benzodioxole ring is identified as the source of the carbon atom in the carbon monoxide produced. The proposed mechanism involves monooxygenation to a 2-hydroxy derivative, forming a 2-hydroxyphenyl formate intermediate, which can yield either carbon monoxide or formate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-benzodioxole derivatives are influenced by their molecular structure. Some derivatives have shown significant in vitro antitumor activity against human tumor cell lines, with concentrations ranging from 10^(-7) to 10^(-5) M. The most active compound in the series, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, exhibited notable growth inhibitory activity on 52 cell lines . These properties highlight the potential of 1,3-benzodioxole derivatives in medicinal chemistry and drug development.
Scientific Research Applications
Synthesis and Development
1,3-Benzodioxole, a key intermediate in medicine, can be synthesized from catechol through cyclization with dichloromethane. This process achieves an overall yield of 57.2% and the product's structure is confirmed through IR and NMR techniques (Li Yu, 2006).
Anticancer and Antibacterial Properties
Eco-sustainable synthesis of 1,3-benzodioxole derivatives shows promising anticancer, antibacterial, and DNA binding potential. Compound 3c, in particular, demonstrates greater anticancer and antibacterial potency than standard references (Gupta et al., 2016).
Photopolymerization Applications
A 1,3-benzodioxole derivative is capable of acting as a caged one-component Type II photoinitiator for free radical polymerization, demonstrating its potential in material sciences (Kumbaraci et al., 2012).
Diverse Derivatives from Organometallic Methodology
The conversion of 2,2-difluoro-1,3-benzodioxole into a range of derivatives showcases its versatility in organic chemistry, with applications in synthesizing amines, acids, ketones, and aldehydes (Schlosser et al., 2003).
Green Chemistry Approach
Microwave-assisted synthesis of 1,3-benzodioxole derivatives offers a green chemistry approach by saving time, increasing yield, and reducing energy utilization without requiring toxic solvents (Dutta Gupta et al., 2012).
Antitumor Activity
Some 1,3-benzodioxole derivatives have shown significant in vitro antitumor activity against human tumor cell lines, highlighting their potential in cancer research (Micale et al., 2002).
Safety And Hazards
1,3-Benzodioxole-4-carbonylchloride is classified as corrosive . The hazard statement associated with it is H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
1,3-benzodioxole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLTFSJUMJXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496553 | |
Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-4-carbonylchloride | |
CAS RN |
66411-55-0 | |
Record name | 1,3-Benzodioxole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66411-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxaindane-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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